1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which imparts unique chemical properties. The compound’s structure is as follows: a pyrazole ring with a carboxylic acid group at the 4-position, a methyl group at the 3-position, and a difluoromethyl group at the 1-position.
Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and plays a crucial role in the energy production process of cells.
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor . It binds to the enzyme and inhibits its activity, which disrupts the citric acid cycle and affects the energy production in cells. This inhibition can lead to the death of cells, particularly in fungi, making it an effective fungicide .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. When succinate dehydrogenase is inhibited, the cycle cannot proceed, which leads to a decrease in energy production and can result in cell death .
Result of Action
The primary result of the action of this compound is the inhibition of energy production in cells due to the disruption of the citric acid cycle . This can lead to cell death, particularly in fungi, making the compound an effective fungicide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound should be stored in a cool, dry area protected from environmental extremes
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives. The process typically includes the following steps:
Starting Materials: Propiolic alcohol, sodium hydroxide, and chlorine bleach.
Reaction Conditions: The reaction is carried out in a three-neck flask with mechanical stirring. The temperature is controlled between -5°C to 5°C using an icy salt solution.
Procedure: Propiolic alcohol is reacted with sodium hydroxide and chlorine bleach to form propynoic acid.
Industrial production methods often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time. The use of cheap and readily available raw materials and solvents makes this method economically viable .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylate derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares a similar pyrazole ring structure but lacks the carboxylic acid group, resulting in different chemical properties and applications.
Difluoromethyl phenyl sulfide: This compound contains a difluoromethyl group attached to a phenyl ring, which imparts different lipophilicity and reactivity compared to the pyrazole derivative.
The unique combination of the difluoromethyl group and the pyrazole ring in this compound makes it distinct from other similar compounds, offering unique advantages in various applications.
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENRVNOTJNATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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